molecular formula C28H35N5O5 B10853675 Tyr-Pro-L-Phe-Pro-NH2

Tyr-Pro-L-Phe-Pro-NH2

Cat. No.: B10853675
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-REDCPHJYSA-N
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Description

It is a nonenkephalin opioid peptide that exhibits high selectivity for mu-opioid receptors . This compound is of significant interest due to its potent analgesic properties and its role in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-L-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve the use of enzymatic methods to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-L-Phe-Pro-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound, which can exhibit altered receptor binding affinities and biological activities .

Scientific Research Applications

Tyr-Pro-L-Phe-Pro-NH2 has several scientific research applications:

Mechanism of Action

Tyr-Pro-L-Phe-Pro-NH2 exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesia. The compound’s interaction with the receptor involves specific amino acid residues that facilitate high-affinity binding and activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-Pro-L-Phe-Pro-NH2 is unique due to its high selectivity for mu-opioid receptors and its potent analgesic effects. Its structure allows for specific interactions with the receptor, making it a valuable compound for pain management research .

Properties

Molecular Formula

C28H35N5O5

Molecular Weight

521.6 g/mol

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23?,24?/m0/s1

InChI Key

LSQXZIUREIDSHZ-REDCPHJYSA-N

Isomeric SMILES

C1CC(N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

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